Enantiomeric Excess (ee) Comparison
A primary differentiator during procurement is the absolute enantiomeric purity. For chiral building blocks, a high and specified ee is critical to ensure that biological activity can be correctly attributed to a single stereoisomer. The leading commercial source for the (S)-enantiomer specifies an enantiomeric excess (ee) of 99%, significantly higher than the typical 95% minimum purity (without ee specification) commonly cited for the (R)-enantiomer and racemic mixture from various vendors . This ee value is determined by chiral HPLC or optical rotation measurement .
| Evidence Dimension | Enantiomeric Excess (ee) and Optical Rotation |
|---|---|
| Target Compound Data | ee 99%, Optical Rotation: −38° (c=1, Methanol) |
| Comparator Or Baseline | (R)-enantiomer (CAS 114636-33-8): min. purity 95%, ee not specified; Racemic mixture (CAS 28506-01-6): ee not applicable |
| Quantified Difference | The (S)-enantiomer provides a defined 99% ee with a verified specific rotation, whereas the (R)-counterpart lacks a guaranteed ee in standard catalog offerings, and the racemate offers no chiral information. |
| Conditions | Thermo Scientific Alfa Aesar product specifications; Fisher Scientific catalog data. |
Why This Matters
For asymmetric synthesis or SAR studies against chiral biological targets, a 99% ee ensures that measured activity is predominantly (≥99.5%) from the desired enantiomer, eliminating confounding data from the antipodal contamination present in lower-purity or racemic supplies.
